ethyl [(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a furan ring, and a nitrophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiazolidine-2,4-dione and ethyl bromoacetate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl [(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidine-2,4-dione, 5-arylazothiazoles, and 1,3,4-thiadiazoles.
Properties
IUPAC Name |
ethyl 2-[(5Z)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7S/c1-3-27-17(22)10-20-18(23)16(29-19(20)24)9-13-5-7-15(28-13)14-6-4-12(21(25)26)8-11(14)2/h4-9H,3,10H2,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCZGSYRVKNVHD-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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